molecular formula C17H16N2OS2 B11690795 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one

3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11690795
M. Wt: 328.5 g/mol
InChI Key: SLVOCFYXGXBPNZ-CCEZHUSRSA-N
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Description

3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a quinoline moiety and a thiazolidinone ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of an appropriate quinoline derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the thiazolidinone ring can modulate biological pathways. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-5-(1-phenyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one
  • 3-Allyl-5-(1-methyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

The unique combination of the allyl group, ethyl-quinoline moiety, and thiazolidinone ring in 3-Allyl-5-(1-ethyl-1H-quinolin-2-ylidene)-2-thioxo-thiazolidin-4-one distinguishes it from other similar compounds

Properties

Molecular Formula

C17H16N2OS2

Molecular Weight

328.5 g/mol

IUPAC Name

(5E)-5-(1-ethylquinolin-2-ylidene)-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N2OS2/c1-3-11-19-16(20)15(22-17(19)21)14-10-9-12-7-5-6-8-13(12)18(14)4-2/h3,5-10H,1,4,11H2,2H3/b15-14+

InChI Key

SLVOCFYXGXBPNZ-CCEZHUSRSA-N

Isomeric SMILES

CCN1/C(=C/2\C(=O)N(C(=S)S2)CC=C)/C=CC3=CC=CC=C31

Canonical SMILES

CCN1C(=C2C(=O)N(C(=S)S2)CC=C)C=CC3=CC=CC=C31

Origin of Product

United States

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